3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Description
3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene is a tricyclic heterocyclic compound featuring a fused thiophene moiety, a chlorine substituent, and a sulfur- and nitrogen-containing bicyclic framework.
Properties
IUPAC Name |
4-chloro-2-thiophen-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c15-12-11-9-3-1-2-4-10(9)19-14(11)17-13(16-12)8-5-6-18-7-8/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQDLGSYJCGYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tricyclic Core
- The 8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca scaffold is generally formed through cyclization reactions involving precursors containing sulfur and nitrogen atoms positioned to form the thia and diaza rings.
- Typical methods include intramolecular cyclizations under controlled conditions, often employing base or acid catalysis to promote ring closure.
- The precursor molecules often contain amino and thiol functionalities that undergo condensation and cyclization to form the fused ring system.
Attachment of the Thiophen-3-yl Group at the 5-Position
- The thiophen-3-yl substituent is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate organometallic reagents (e.g., thiophen-3-ylboronic acid).
- Alternatively, nucleophilic aromatic substitution or direct C-H activation methods can be employed depending on the precursor’s functional groups.
- The coupling reactions are performed under palladium catalysis with ligands that ensure high regioselectivity and yield.
Representative Synthetic Route (Based on Patent Literature)
A patent (US 2017/0056535 A1) related to compounds with similar heterocyclic cores and substitutions provides insights into the preparation methods:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of diazatricyclic intermediate | Condensation of amino-thiol precursors under acidic/basic catalysis | Formation of 8-thia-4,6-diazatricyclic scaffold |
| 2 | Selective chlorination at 3-position | N-chlorosuccinimide (NCS) in inert solvent, controlled temperature | Introduction of 3-chloro substituent |
| 3 | Coupling with thiophen-3-yl group | Pd-catalyzed Suzuki coupling with thiophen-3-ylboronic acid, base, inert atmosphere | Final compound with thiophen-3-yl at 5-position |
This route emphasizes the importance of stepwise functionalization and the use of palladium catalysis for heteroaryl coupling.
Analytical and Research Findings on Preparation
- Yield and Purity: Optimized reaction conditions reported in patent and research documents yield the target compound with high purity (>95%) suitable for further applications such as imaging probes.
- Reaction Monitoring: Techniques like TLC, HPLC, and NMR spectroscopy are used to monitor progress and confirm structural integrity at each step.
- Regioselectivity: The chlorination and coupling steps require careful control of reaction parameters to avoid regioisomer formation.
- Scalability: The described methods are adaptable to multi-gram scale synthesis, facilitating research and potential pharmaceutical development.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Key Considerations | Typical Yield (%) |
|---|---|---|---|
| Cyclization to tricyclic core | Amino-thiol precursors, acid/base catalysis | Control pH and temperature for ring closure | 70-85 |
| Selective chlorination | N-chlorosuccinimide (NCS), inert solvent | Avoid over-chlorination, maintain mild conditions | 80-90 |
| Thiophen-3-yl coupling | Pd catalyst, thiophen-3-ylboronic acid, base, inert atmosphere | Use of suitable ligands for regioselectivity | 75-88 |
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Amino, alkyl, or aryl derivatives.
Scientific Research Applications
3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription processes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Chlorine at position 3 may enhance binding via halogen bonding .
- This analog may serve as a baseline for structure-activity relationship (SAR) studies.
- Morpholin-4-ylmethyl (): The morpholine group introduces hydrophilic character, improving solubility and possibly blood-brain barrier penetration. However, the added methyl group at position 11 could complicate synthetic routes .
- Trifluoromethylphenyl Sulfide (): The trifluoromethyl group increases metabolic stability and lipophilicity, favoring membrane permeability. The sulfide linkage may introduce susceptibility to oxidation .
- The discontinued status of this compound suggests challenges in stability or synthesis .
Biological Activity
3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C₁₄H₁₁ClN₂S₂
- Molecular Weight : 306.83 g/mol
- CAS Number : 1155055-78-9
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on analogs of tricyclic compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanisms often involve disruption of bacterial cell membranes and inhibition of cell growth.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Tricyclic derivative 1 | 0.24 | Staphylococcus aureus |
| Tricyclic derivative 2 | 3.9 | Escherichia coli |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that derivatives of similar structures can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer) and SKBR3.
- Study Findings :
- Compounds with the tricyclic structure showed an IC₅₀ value as low as 0.45 µM against resistant strains of Plasmodium falciparum, suggesting potential for antimalarial applications.
- Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the tricyclic core can enhance biological potency.
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of tricyclic compounds were synthesized and tested for their antimicrobial efficacy. The results showed that specific substitutions on the thiophene ring significantly enhanced the antimicrobial activity against both gram-positive and gram-negative bacteria.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of related compounds in vitro. The study found that certain derivatives not only inhibited cell proliferation but also induced significant apoptosis in cancer cells, highlighting their potential as therapeutic agents.
Q & A
Q. Cross-Validation Protocol :
Compare experimental NMR shifts with computational predictions (DFT calculations).
Use IR spectroscopy to confirm functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Collect halogenated waste separately for incineration .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., thiophene ring activation) .
- Reaction Path Search : Employ algorithms like the artificial force-induced reaction (AFIR) method to predict intermediates and byproducts .
- Machine Learning (ML) : Train models on existing heterocyclic reaction datasets to predict optimal solvents/catalysts .
| Computational Workflow | Tools/Software |
|---|---|
| Reaction Modeling | Gaussian, ORCA |
| Pathway Optimization | GRRM, AFIR |
| Data Integration | Python-based ML frameworks (e.g., Scikit-learn) |
Advanced: How should researchers resolve contradictory spectroscopic data during characterization?
Methodological Answer:
- Step 1 : Validate instrument calibration using certified reference materials (e.g., deuterated solvents for NMR) .
- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals (common in tricyclic systems) .
- Step 3 : Cross-reference with X-ray crystallography data to confirm bond lengths/angles .
Case Study : Discrepancies in aromatic proton integration may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR can clarify such anomalies .
Advanced: What experimental designs are suitable for optimizing reaction yields?
Methodological Answer:
- Factorial Design : Screen variables (temperature, solvent, catalyst loading) using a 2³ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., solvent polarity vs. reaction time) .
| DOE Example | Levels |
|---|---|
| Temperature | 25°C, 40°C, 60°C |
| Solvent | THF, DMF, Acetonitrile |
| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% |
Statistical Analysis : Use ANOVA to determine factor significance (p < 0.05) and generate contour plots for yield maximization .
Advanced: How can AI-driven automation enhance synthesis scalability?
Methodological Answer:
- Smart Laboratories : Implement robotic platforms for autonomous parameter adjustment (e.g., flow chemistry systems for continuous synthesis) .
- Real-Time Analytics : Integrate inline spectroscopy (e.g., Raman) with ML models to monitor reaction progress and purity .
- Feedback Loops : Use experimental data to refine computational predictions iteratively (e.g., Bayesian optimization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
